N~4~-[4-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1,3-thiazol-2-YL]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide
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Overview
Description
N~4~-[4-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1,3-thiazol-2-YL]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide is a complex organic compound that features a unique combination of pyrazole, thiazole, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1,3-thiazol-2-YL]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide involves multiple steps, including the formation of the pyrazole, thiazole, and pyridine rings, followed by their subsequent coupling. The synthetic route typically starts with the preparation of the pyrazole ring through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound . The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone . The pyridine ring is often constructed through a condensation reaction involving a β-ketoester and an aldehyde . These rings are then coupled together using a series of condensation and cyclization reactions under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1,3-thiazol-2-YL]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation under appropriate conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
N~4~-[4-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1,3-thiazol-2-YL]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N4-[4-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1,3-thiazol-2-YL]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole moiety and are known for their diverse biological activities.
Indole Derivatives: Indole derivatives have similar structural features and are widely studied for their pharmacological properties.
Imidazole Containing Compounds: These compounds have a similar heterocyclic structure and are known for their broad range of chemical and biological properties.
Uniqueness
N~4~-[4-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1,3-thiazol-2-YL]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide is unique due to its combination of pyrazole, thiazole, and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25N7OS |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[4-(1-ethyl-5-methylpyrazol-4-yl)-1,3-thiazol-2-yl]-3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H25N7OS/c1-7-27-14(6)16(9-22-27)17-10-30-21(24-17)25-20(29)15-8-12(4)23-19-18(15)13(5)26-28(19)11(2)3/h8-11H,7H2,1-6H3,(H,24,25,29) |
InChI Key |
YRAFLMPXOQUEHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CSC(=N2)NC(=O)C3=C4C(=NN(C4=NC(=C3)C)C(C)C)C)C |
Origin of Product |
United States |
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